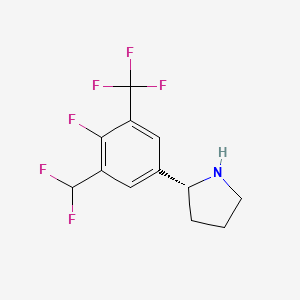
(R)-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design .
Vorbereitungsmethoden
The synthesis of ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of fluorine atoms can influence the oxidation state of the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the fluorine atoms. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its stability and lipophilicity make it a potential candidate for drug development, particularly in targeting metabolic diseases and cancer.
Wirkmechanismus
The mechanism by which ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes and receptors by increasing the compound’s lipophilicity and metabolic stability. This can lead to the modulation of specific biochemical pathways, making it a valuable tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated pyrrolidines and trifluoromethyl-substituted phenyl derivatives. Compared to these compounds, ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is unique due to the specific arrangement and number of fluorine atoms, which can significantly influence its chemical and biological properties. Some similar compounds include:
- 2-(Trifluoromethyl)phenylpyrrolidine
- 3-(Difluoromethyl)-4-fluorophenylpyrrolidine
- 4-Fluoro-5-(trifluoromethyl)phenylpyrrolidine .
Eigenschaften
Molekularformel |
C12H11F6N |
|---|---|
Molekulargewicht |
283.21 g/mol |
IUPAC-Name |
(2R)-2-[3-(difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H11F6N/c13-10-7(11(14)15)4-6(9-2-1-3-19-9)5-8(10)12(16,17)18/h4-5,9,11,19H,1-3H2/t9-/m1/s1 |
InChI-Schlüssel |
KEKARPDOLGOUBO-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CC(=C(C(=C2)C(F)(F)F)F)C(F)F |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C(=C2)C(F)(F)F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















